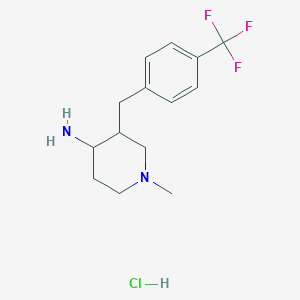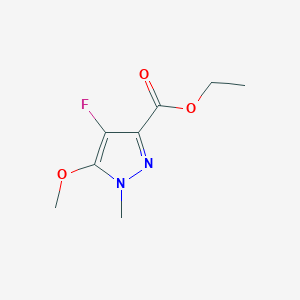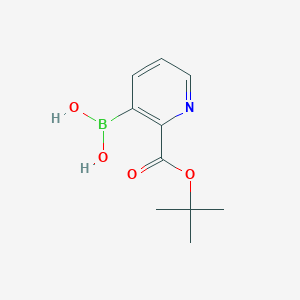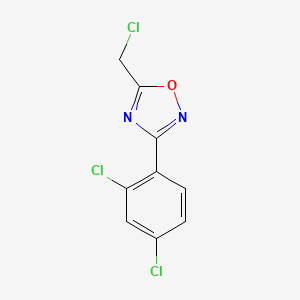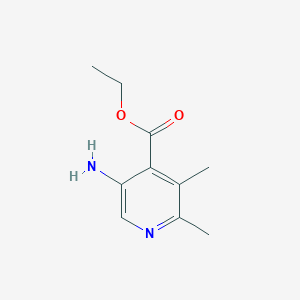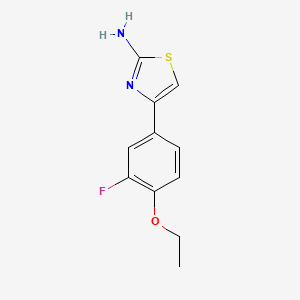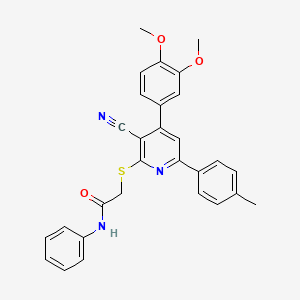![molecular formula C16H12ClNOS B11773100 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide](/img/structure/B11773100.png)
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide: is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a chlorine atom at the 3rd position, a methyl group at the 6th position, and a phenyl group attached to the nitrogen atom of the carboxamide group. Benzothiophenes are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic acid with aniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions and reduce the reaction time .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiophene derivatives.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain kinases and is being explored for its therapeutic potential in treating diseases like cancer .
Medicine: The compound is investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. It is a candidate for drug development due to its ability to interact with specific biological targets .
Industry: In the industrial sector, this compound is used in the development of new materials, including organic semiconductors and light-emitting diodes (LEDs) .
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to the active site of enzymes, inhibiting their activity. For example, it can inhibit kinases by competing with ATP for binding to the enzyme’s active site. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxamide
- 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylate
Comparison: While these compounds share a similar core structure, the presence of different functional groups (e.g., carboxylic acid, carboxamide, carboxylate) can significantly influence their chemical reactivity and biological activity. 3-Chloro-6-methyl-N-phenylbenzo[b]thiophene-2-carboxamide is unique due to the presence of the phenyl group attached to the nitrogen atom, which can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C16H12ClNOS |
|---|---|
Poids moléculaire |
301.8 g/mol |
Nom IUPAC |
3-chloro-6-methyl-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H12ClNOS/c1-10-7-8-12-13(9-10)20-15(14(12)17)16(19)18-11-5-3-2-4-6-11/h2-9H,1H3,(H,18,19) |
Clé InChI |
XWSPVEZHUAKCKU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


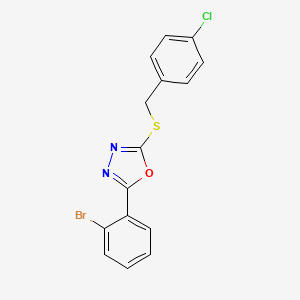
![4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-methylnicotinonitrile](/img/structure/B11773024.png)
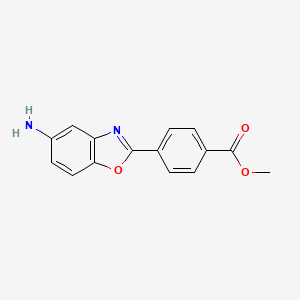
![4-Chloro-N-furan-2-ylmethyl-N-[(2,4,6-trichloro-phenylcarbamoyl)-methyl]-benzamide](/img/structure/B11773034.png)
![4-Chloro-2-(4-(trifluoromethyl)phenyl)-6,8-dihydro-5H-pyrano[3,4-D]pyrimidine](/img/structure/B11773039.png)
